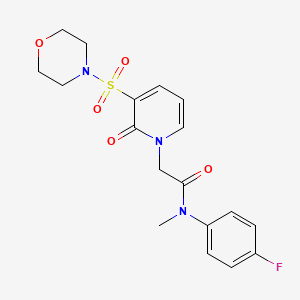

![molecular formula C15H12N2O2S2 B2490804 (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 392323-01-2](/img/structure/B2490804.png)

(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related acrylamide compounds often involves multi-step processes, including condensation reactions, utilizing various catalysts under controlled conditions to achieve the desired product. For example, derivatives of similar structures have been synthesized through reactions involving acryloyl chloride and amines under specific conditions to obtain monomers, which then undergo further reactions to yield the final compound (Barım & Akman, 2019).

Molecular Structure Analysis

The molecular structure of compounds closely related to (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide has been characterized using various spectroscopic techniques, including NMR, FT-IR, and X-ray crystallography. These methods provide detailed insights into the molecular geometry, electronic structure, and intermolecular interactions, which are critical for understanding the compound's chemical reactivity and properties. The detailed structural analysis often reveals the presence of specific functional groups and molecular conformations that contribute to the compound's stability and reactivity (Sagar et al., 2018).

科学的研究の応用

Anticancer Potential

- A study by Kamal et al. (2014) explored compounds structurally related to (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide, demonstrating significant cytotoxicity against various human cancer cell lines and anti-tubulin activity. The most potent compound showed drastic cell-cycle effects and apoptosis in cancer cells (Kamal et al., 2014).

Spectroscopic Characterization and Solvent Effects

- Research by Ermiş and Durmuş (2020) on similar thiophene-benzothiazole derivatives involved microwave-assisted synthesis and spectroscopic characterization. They examined the effect of solvents on UV–Vis absorption and performed detailed theoretical studies, including DFT and NMR analyses, to understand the compound's behavior (Ermiş & Durmuş, 2020).

Antitumor Activity

- Bhole and Bhusari (2011) investigated compounds with structural similarities for potential antitumor activity. Their findings indicated that these compounds exhibited inhibitory effects on a range of cancer cell lines, particularly leukemia and non-small lung cancer (Bhole & Bhusari, 2011).

Molecular Synthesis and Structural Analysis

- A study by Sagar et al. (2018) focused on the synthesis and structural characterization of closely related benzamides, which are structurally similar to this compound. Their research provided insights into molecular conformations and modes of supramolecular aggregation (Sagar et al., 2018).

Antimicrobial Applications

- Shams et al. (2011) synthesized novel antimicrobial dyes and precursors based on related chemical structures, showcasing significant antibacterial and antifungal activities against various organisms. This research demonstrates the potential of such compounds in textile finishing and dyeing applications (Shams et al., 2011).

Optoelectronic and Photonic Applications

- Huo et al. (2021) explored azo derivatives of similar compounds for their optoelectronic and photonic applications. They investigated electronic and nonlinear optical properties, indicating potential use in such technologies (Huo et al., 2021).

Antiviral Activity

- Xie et al. (2017) synthesized a-aminophosphonates containing 6-fluorobenzothiazole, which are structurally related to the compound . They reported good curative and protective activities against tobacco mosaic virus, suggesting potential antiviral applications (Xie et al., 2017).

作用機序

Target of Action

The primary target of this compound, also known as (2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide, is mercury (II) ions in water . The compound acts as a chemosensor for the rapid and selective detection of these ions .

Mode of Action

The compound interacts with mercury (II) ions through the formation of a 2:1 coordination complex . This interaction causes a bathochromic shift of the compound’s UV absorption peak from 540 to 585 nm and turns on a highly selective fluorescence emission at 425 nm .

Biochemical Pathways

The compound’s interaction with mercury (II) ions affects the biochemical pathways related to the detection of these ions in water . The compound can also be used to determine the presence of cysteine (Cys) in aqueous solution . The thiol-containing amino acid preferentially coordinates the mercury ions of the compound-mercury (II) complex .

Pharmacokinetics

The compound has been used to quantify mercury (ii) ions in water by fluorescence spectroscopy down to 5 × 10^−8 m (10 ppb) .

Result of Action

The result of the compound’s action is the detection of mercury (II) ions in water and the determination of cysteine (Cys) in aqueous solution . The compound-mercury (II) complex changes color from pink to blue upon reaction with mercury (II) ions .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of other ions in water. The compound has been shown to be highly selective for mercury (ii) ions and cysteine (cys), indicating a high level of stability and efficacy in these environments .

特性

IUPAC Name |

(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S2/c1-19-10-4-6-12-13(9-10)21-15(16-12)17-14(18)7-5-11-3-2-8-20-11/h2-9H,1H3,(H,16,17,18)/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNQKBRYHBTJCH-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2490724.png)

![5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid](/img/structure/B2490733.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2490734.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-hexyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B2490741.png)

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-cyclopentylurea](/img/structure/B2490742.png)

![4-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2490744.png)